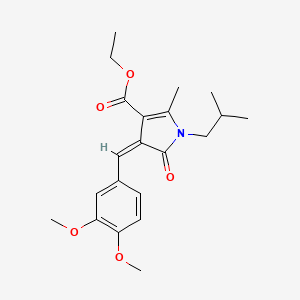![molecular formula C26H20ClN5OS B4641545 N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4641545.png)
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Übersicht
Beschreibung
N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a benzyl and a chloro group, a naphthyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and chloro groups. This can be done using benzyl chloride and a suitable chlorinating agent such as thionyl chloride.
Formation of the Naphthyl-Pyrimidinyl Moiety: The naphthyl-pyrimidinyl moiety is synthesized separately through a series of condensation reactions involving 2-naphthylamine and pyrimidine derivatives.
Coupling Reaction: The final step involves the coupling of the pyrazole ring with the naphthyl-pyrimidinyl moiety through a sulfanyl-acetamide linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Safety Measures: Ensuring safe handling of reagents and solvents, especially those that are toxic or hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Depending on the oxidizing agent and conditions, the major products can include oxidized derivatives of the pyrazole ring or the naphthyl-pyrimidinyl moiety.
Reduction Products: Reduction can lead to the formation of reduced derivatives of the pyrazole ring or the naphthyl-pyrimidinyl moiety.
Substitution Products: Substitution reactions yield various substituted derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets and its potential as a drug candidate.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific functionalities.
Biological Studies: Investigations into its effects on cellular processes and its potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide can be compared with other similar compounds, such as:
- N-Benzyl-4-chloro-N-(1-cyclopropyl-vinyl)-benzamide
- 1-Benzoyl-4-benzyl-3-thiosemicarbazide
- 1-Benzyl-4-((4-nitrophenyl)sulfonyl)piperazine
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]sulfanyl}acetamide lies in its combination of a pyrazole ring, naphthyl-pyrimidinyl moiety, and sulfanyl-acetamide linkage, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5OS/c27-22-16-32(15-18-6-2-1-3-7-18)31-25(22)30-24(33)17-34-26-28-13-12-23(29-26)21-11-10-19-8-4-5-9-20(19)14-21/h1-14,16H,15,17H2,(H,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSVHQJNBOBOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CSC3=NC=CC(=N3)C4=CC5=CC=CC=C5C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4641469.png)
![1-[(4-Methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B4641474.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4641486.png)

![(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4641499.png)
![2-({[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4641520.png)
![N-[3-(2-ethylpiperidin-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4641531.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4641537.png)
![N-benzyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4641541.png)

![1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea](/img/structure/B4641561.png)
![2-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641564.png)
